(8R,8'R)-Matairesinol 4,4'-di-O-|A-D-glucopyranoside
Description
(8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside (MDG) is a dibenzylbutyrolactone lignan glycoside derived from the oxidative dimerization of two coniferyl alcohol units. Its structure features a matairesinol core (a 9,9'-dihydroxy-dibenzylbutyrolactone) with β-D-glucopyranoside groups attached at the 4- and 4'-positions of the aromatic rings. The absolute configuration of the stereogenic centers at C-8 and C-8' is R,R, confirmed via circular dichroism (CD) spectroscopy, which shows negative Cotton effects at 233 nm and 276 nm .
MDG is primarily isolated from Trachelospermum asiaticum var. intermedium (Apocynaceae) and exhibits cytotoxic activity against HeLa cells (IC50 = 47.1 μM) . Its molecular formula is C32H42O16 (molecular weight: 682.666 g/mol), with a topology involving two glucosyl moieties that enhance water solubility compared to non-glycosylated lignans .
Properties
Molecular Formula |
C32H42O16 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
(3R,4R)-3,4-bis[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)45-31-28(39)26(37)24(35)22(11-33)47-31)7-16-13-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(12-34)48-32/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
InChI Key |
UONVANCRWOWWAY-QFYIXHTHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Glycosylation of Hydroxymatairesinol
The most widely reported semi-synthesis begins with hydroxymatairesinol (HMR), a naturally occurring lignan isolated from Picea abies (Norway spruce). In a six-step procedure, HMR undergoes sequential glycosylation at the 4- and 4'-positions using peracetylated β-D-glucopyranosyl trichloroacetimidate as the glycosyl donor. Key steps include:
- Protection of phenolic hydroxyl groups using acetyl chloride in pyridine.
- Glycosylation under BF₃·Et₂O catalysis, achieving regioselective attachment of glucose units.
- Deprotection via Zemplén transesterification with sodium methoxide in methanol.
This method yields MDG in 28% overall yield, with NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) confirming the β-configuration of glucosidic bonds. The use of PERCH NMR simulation software resolved ambiguities in stereochemical assignments, particularly for the 8R,8'R configuration.
Catalytic Hydrogenolysis Strategies
Raney Nickel-Mediated Hydrogenolysis
Early attempts utilized Raney nickel under atmospheric hydrogen pressure to reduce HMR to matairesinol, followed by glycosylation. However, this approach faced challenges:
- Low conversion rates : Only 2–3% of HMR converted to matairesinol after 5 days at 50°C.
- Side reactions : Competing demethylation and ring-opening byproducts reduced selectivity.
Optimization through high-pressure hydrogenation (8 bar H₂, 50°C, 4 h) with Pd/C enhanced conversion to 99%, enabling efficient matairesinol production for subsequent glycosylation.
| Catalyst | Pressure | Temperature | Time | Conversion | Yield |
|---|---|---|---|---|---|
| Raney Ni | 1 atm | 50°C | 120 h | 2% | <1% |
| Pd/C | 8 bar | 50°C | 4 h | 99% | 74% |
Palladium-Catalyzed Hydrogen Transfer
An alternative method employs ammonium formate as a hydrogen donor in glacial acetic acid. Refluxing HMR with 10% Pd/C and ammonium formate (2:1 molar ratio) for 2 hours achieves 74% yield of matairesinol. This bypasses high-pressure equipment, offering a scalable solution for intermediate synthesis.
Biotechnological Production
Engineered E. coli Systems
Recent advances utilize metabolically engineered E. coli strains in a "multicellular one-pot" fermentation:
- Module I : VAO (PsVAO) oxidizes coniferyl alcohol to pinoresinol.
- Module II : PLR (TpPLR2) reduces pinoresinol to secoisolariciresinol.
- Module III : SIRD (PpSIRD) dehydrogenates secoisolariciresinol to matairesinol.
- Module IV : UGT (IiUGT71B5) glycosylates matairesinol using UDP-glucose.
This system yields 45.14 mg/L of (-)-matairesinol and 86.79 µg/L of (-)-matairesinol-4-O-β-D-glucopyranoside. While yields remain low, this approach highlights the potential for sustainable production.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Semi-synthesis | High regioselectivity | Multi-step, costly protecting groups | 28% |
| Catalytic hydrogenolysis | Scalable, high conversion | Requires high-pressure equipment | 74% |
| Biotechnological | Eco-friendly, no toxic reagents | Low titers, lengthy fermentation | <0.1% |
Structural Characterization and Validation
Complete NMR assignments for MDG include:
- ¹H NMR : δ 6.80–6.40 (aromatic protons), 5.54–5.56 (anomeric H-1''), 4.15 (J = 7.2 Hz, glucosyl H-1').
- ¹³C NMR : δ 104.5 (C-1'' of glucose), 82.3 (C-8), 178.9 (lactone carbonyl).
HSQC and HMBC correlations confirm glycosidic linkages at C-4 and C-4', while optical rotation ([α]D²⁵ = -48.5) verifies the 8R,8'R configuration.
Chemical Reactions Analysis
Types of Reactions
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may lead to the formation of quinones or other oxidized derivatives, while reduction may yield dihydro derivatives.
Scientific Research Applications
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside has various scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in cancer prevention and treatment.
Industry: It is used in the development of functional foods and nutraceuticals due to its potential health benefits.
Mechanism of Action
The mechanism of action of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: By inhibiting specific enzymes involved in disease processes, such as those related to cancer or metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lignan glycosides are structurally diverse, with variations in the lignan core, glycosylation patterns, and stereochemistry. Below, MDG is compared to structurally related compounds in terms of bioactivity, sources, and physicochemical properties.
Structural Analogues Within the Matairesinol Family
- Matairesinol 4-O-β-D-glucopyranoside: Differs from MDG by having a single glucosyl group at the 4-position. Biological activities are less documented but may differ due to reduced glycosylation.
- Nortrachelogenin 4,4'-di-O-β-D-glucopyranoside: Shares the di-O-glucopyranoside substitution but has a nortrachelogenin core (demethylated matairesinol). Exhibits moderate intracellular antioxidant activity (45% inhibition of peroxides at 50 μM) but lower efficacy than non-glycosylated lignans like 8α-hydroxypinoresinol (70% inhibition). The glucosyl groups may hinder cellular uptake or interact with membrane lipids, reducing activity .
Di-O-Glucosylated Lignans with Different Cores
- Pinoresinol-4,4'-di-O-β-D-glucoside: Derived from pinoresinol (a furofuran lignan) with glucosylation at both 4- and 4'-positions. Found in Pandanus tonkinensis roots, it inhibits lipid peroxidation but lacks cytotoxic data for direct comparison with MDG . Structural differences (furofuran vs. dibenzylbutyrolactone) likely influence receptor binding and metabolic stability.
- (+)-Syringaresinol-di-O-β-D-glucopyranoside: A tetrahydrofuran lignan with syringaresinol core.
Stereochemical Variants
- (8R,8'S)-Matairesinol-4,4'-di-O-β-D-glucopyranoside: A stereoisomer of MDG with mixed R/S configuration. Semi-synthesized in 28% yield via a six-step process, but its bioactivity remains uncharacterized, underscoring the importance of stereochemistry in functional studies .
Mechanistic Insights and Trends
- Glycosylation Impact : Di-O-glucosylation enhances water solubility but may reduce membrane permeability and bioactivity due to steric hindrance or altered pharmacokinetics .
- Core Structure Influence: Dibenzylbutyrolactone lignans (e.g., MDG) exhibit cytotoxicity, while furofuran lignans (e.g., pinoresinol derivatives) are more associated with antioxidant effects .
Biological Activity
(8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside (MDG) is a natural compound primarily derived from the plant Trachelospermum asiaticum. This compound has garnered attention in the field of pharmacology due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C32H42O16
- Molecular Weight : 682.67 g/mol
- CAS Number : 41948-08-7
Antioxidant Activity
MDG exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that MDG can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems. This activity is particularly relevant in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have demonstrated that MDG possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, which are often implicated in inflammatory diseases. This effect suggests potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.
Anticancer Potential
Emerging research has highlighted the anticancer potential of MDG. In vitro studies have shown that MDG can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of MDG:
- Antioxidant Study :
- Anti-inflammatory Mechanism :
- Anticancer Activity :
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Significant reduction in free radicals |
| Anti-inflammatory | LPS-induced macrophages | Decreased TNF-α and IL-6 levels |
| Anticancer | Human cancer cell lines | Induced apoptosis via caspase activation |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside?
- Methodological Answer : Structural elucidation requires a combination of 2D-NMR (e.g., HSQC, HMBC, and COSY) to confirm the lignan backbone and glycosidic linkages. High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula (C₃₂H₄₂O₁₆, MW 682.2473) . Comparative analysis with structurally related lignan glucosides, such as syringaresinol or pinoresinol derivatives, can validate stereochemical assignments . Liquid chromatography (LC) coupled with UV or ELSD detectors aids in purity assessment during isolation .
Q. How can researchers optimize the isolation of (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside from plant matrices?
- Methodological Answer : Use sequential extraction with polar solvents (e.g., methanol/water) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary fractionation. Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution. Reference standards of matairesinol derivatives, such as matairesinol-4-O-β-D-glucopyranoside, can guide peak identification . Validate purity via LC-MS with ≥90% purity thresholds .
Q. What are the key challenges in synthesizing (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside, and how can they be addressed?
- Methodological Answer : Stereoselective glycosylation of the matairesinol aglycone is a major hurdle. Use protecting group strategies (e.g., benzyl or acetyl groups) to shield hydroxyl moieties during β-D-glucopyranoside coupling. Enzymatic glycosylation with glycosyltransferases may improve regioselectivity . Monitor reaction progress via TLC or LC-MS and confirm final product stereochemistry using circular dichroism (CD) or NOESY NMR .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzymatic inhibition potential of (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside?
- Methodological Answer : For in vitro assays, target enzymes like α-glucosidase or elastase, given the compound’s structural similarity to bioactive lignans . Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to measure inhibition kinetics. IC₅₀ values should be calculated with dose-response curves (0–100 µM range). Include positive controls (e.g., acarbose for α-glucosidase) and validate results with molecular docking studies to identify binding interactions .
Q. What experimental approaches resolve contradictions in reported bioactivity data for lignan glucosides like (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside?
- Methodological Answer : Discrepancies in antioxidant or cytotoxic activities may arise from variations in assay conditions (e.g., DPPH radical scavenging vs. ORAC assays). Standardize protocols:
- For antioxidant activity: Use DPPH (100 µM in ethanol) and ABTS (7 mM in PBS) assays with Trolox as a reference .
- For cytotoxicity: Employ MTT assays on cell lines (e.g., HepG2 or MCF-7) with 24–72 hr exposure times .
Cross-validate findings with structural analogs (e.g., 8-hydroxypinoresinol glucosides) to isolate structure-activity relationships .
Q. How should stability studies be designed for (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside in biological matrices?
- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C, 25°C, 37°C), and light exposure. Quantify degradation products via LC-MS/MS and identify major metabolites (e.g., deglucosylated matairesinol). For in vivo stability, use rodent plasma or liver microsomes to assess metabolic pathways (CYP450 enzymes) . Store samples at -80°C in amber vials to prevent photodegradation .
Q. What computational tools are effective for predicting the pharmacokinetic properties of (8R,8'R)-Matairesinol 4,4'-di-O-β-D-glucopyranoside?
- Methodological Answer : Use SwissADME or ADMETLab to predict logP (lipophilicity), bioavailability, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) can model interactions with transport proteins like P-glycoprotein. Validate predictions with in vitro Caco-2 cell permeability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
